(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula . It is characterized by a cyclohexane ring substituted with a carboxylic acid and a 4-methylbenzoyl group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Chem-Impex, which provide detailed specifications and purity levels for research purposes .
Classification: This compound falls under the category of carboxylic acids and is classified as an organic compound. It is also categorized as a ketone due to the presence of the carbonyl group in the 4-methylbenzoyl moiety.
The synthesis of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves several steps that include the formation of the cyclohexane ring followed by functionalization.
Methods:
Technical Details: The synthesis may utilize reagents such as acetic anhydride or other acylating agents to achieve the desired substitutions while maintaining stereochemical integrity.
The molecular structure of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can be represented using various structural formulas:
CC(=O)C1CCC(C(=O)O)C1InChI=1S/C13H16O3/c1-9(14)12-6-5-11(15)10(12)7-3-2-4-8-12/h2-8,14H,9H2,1H3,(H,15)This structure indicates a cyclohexane backbone with specific substituents that influence its chemical behavior and interactions.
(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications or enhancing its reactivity in synthetic pathways.
The mechanism of action for (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid primarily revolves around its interactions at the molecular level:
These interactions are crucial for its role in biological systems or as intermediates in synthetic chemistry.
The physical and chemical properties of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid include:
Relevant data on its properties can be found in databases like PubChem .
(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: